molecular formula C7H4N2O2S B14432800 7-Nitroso-1,3-benzothiazol-6-ol CAS No. 79885-16-8

7-Nitroso-1,3-benzothiazol-6-ol

Cat. No.: B14432800
CAS No.: 79885-16-8
M. Wt: 180.19 g/mol
InChI Key: XAKFGRRJXKCVJX-UHFFFAOYSA-N
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Description

7-Nitroso-1,3-benzothiazol-6-ol is a heterocyclic compound that features a benzothiazole ring with a nitroso group at the 7th position and a hydroxyl group at the 6th position. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroso-1,3-benzothiazol-6-ol can be achieved through various methods. One common approach involves the nitrosation of 1,3-benzothiazol-6-ol using nitrosating agents such as nitrous acid or its derivatives . The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group.

Industrial Production Methods

Industrial production of nitroso compounds often involves the reduction of nitro compounds or the oxidation of amino precursors . For this compound, the process may include the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Nitroso-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Nitroso-1,3-benzothiazol-6-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The pathways involved often include redox reactions and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets 7-Nitroso-1,3-benzothiazol-6-ol apart is its unique combination of a nitroso group and a hydroxyl group on the benzothiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

79885-16-8

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

7-nitroso-1,3-benzothiazol-6-ol

InChI

InChI=1S/C7H4N2O2S/c10-5-2-1-4-7(6(5)9-11)12-3-8-4/h1-3,10H

InChI Key

XAKFGRRJXKCVJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)N=O)O

Origin of Product

United States

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